molecular formula C9H13N3O4S B12631498 N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide CAS No. 919997-42-5

N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide

Cat. No.: B12631498
CAS No.: 919997-42-5
M. Wt: 259.28 g/mol
InChI Key: WZQRWXSKNOLDEN-UHFFFAOYSA-N
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Description

N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide is a chemical compound with a complex structure that includes a pyridine ring, a sulfamoyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide typically involves multiple steps. One common method includes the reaction of 2-(pyridin-2-yl)ethylamine with chloroacetyl chloride to form an intermediate, which is then treated with hydroxylamine to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with enzymes or other proteins, leading to inhibition or activation of biological pathways. The pyridine ring can also participate in binding interactions with various receptors, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxylamine and sulfamoyl groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

CAS No.

919997-42-5

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

IUPAC Name

N-hydroxy-2-(2-pyridin-2-ylethylsulfamoyl)acetamide

InChI

InChI=1S/C9H13N3O4S/c13-9(12-14)7-17(15,16)11-6-4-8-3-1-2-5-10-8/h1-3,5,11,14H,4,6-7H2,(H,12,13)

InChI Key

WZQRWXSKNOLDEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNS(=O)(=O)CC(=O)NO

Origin of Product

United States

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